An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG4-Boc: A Versatile Linker for Advanced Bioconjugation and Drug Development
An In-depth Technical Guide to 3,4-Dibromo-Mal-PEG4-Boc: A Versatile Linker for Advanced Bioconjugation and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of 3,4-Dibromo-Mal-PEG4-Boc, a heterobifunctional linker increasingly utilized in the fields of bioconjugation, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs). This document details its chemical characteristics, reactivity, and provides generalized experimental protocols for its use.
Core Chemical Structure and Properties
3,4-Dibromo-Mal-PEG4-Boc is a molecule composed of three key functional domains: a dibromomaleimide group, a polyethylene glycol (PEG) spacer, and a Boc-protected amine. This unique combination of functionalities makes it a versatile tool for covalently linking different molecular entities.
The chemical structure of 3,4-Dibromo-Mal-PEG4-Boc facilitates a variety of bioconjugation strategies. The dibromomaleimide moiety allows for selective reaction with thiol groups, such as those found in cysteine residues of proteins. The PEG4 spacer is a hydrophilic linker that enhances the solubility and pharmacokinetic properties of the resulting conjugate.[1] The Boc-protected amine provides a latent reactive site that can be deprotected under acidic conditions to allow for subsequent conjugation to another molecule.[]
A summary of the key chemical and physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C19H30Br2N2O8 | [] |
| Molecular Weight | 586.26 g/mol | [] |
| Appearance | Solid or oil | |
| Solubility | Soluble in DMSO, DMF, DCM | [3][4] |
| Storage Conditions | -20°C, protect from light and moisture | [3][5] |
Functional Domains and Their Reactivity
The Dibromomaleimide Moiety: A Dual Thiol-Reactive Handle
The dibromomaleimide group is a key feature of this linker, offering a dual point of attachment to thiol-containing molecules.[6] Each of the two bromine atoms can be substituted by a thiol group through a Michael addition reaction, forming stable thioether bonds. This allows for the crosslinking of two different thiol-containing molecules or the creation of a stable bridge within a single molecule, for instance, by re-bridging a reduced disulfide bond in a protein.[7][8] The reaction is highly efficient and proceeds under mild conditions.[7]
The PEG4 Spacer: Enhancing Physicochemical Properties
The tetraethylene glycol (PEG4) spacer is a flexible, hydrophilic chain that imparts several beneficial properties to the final conjugate. PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to:
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Increase aqueous solubility: This is particularly advantageous for hydrophobic drugs or proteins.[1]
-
Improve pharmacokinetic profile: PEGylation can increase the in vivo circulation half-life of a therapeutic by reducing renal clearance and protecting it from enzymatic degradation.[1]
-
Reduce immunogenicity: The PEG chain can shield the conjugated molecule from the host's immune system.[1]
The Boc-Protected Amine: A Versatile Conjugation Site
The terminal amine group is protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under a variety of reaction conditions but can be readily removed using acidic conditions (e.g., trifluoroacetic acid) to yield a primary amine.[][6] This primary amine can then be used for a variety of conjugation reactions, including:
-
Amide bond formation: Reaction with activated carboxylic acids (e.g., NHS esters) or carboxylic acids in the presence of coupling agents (e.g., EDC, HATU).[6]
-
Reductive amination: Reaction with aldehydes or ketones.
This sequential deprotection and conjugation strategy allows for the controlled, stepwise assembly of complex biomolecules.
Applications in Drug Development
The unique trifunctional nature of 3,4-Dibromo-Mal-PEG4-Boc makes it a valuable tool in modern drug development, particularly in the construction of PROTACs and ADCs.
PROTACs: Targeted Protein Degradation
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[9] 3,4-Dibromo-Mal-PEG4-Boc can serve as the linker connecting the target protein ligand and the E3 ligase ligand.
The following diagram illustrates the general workflow for utilizing 3,4-Dibromo-Mal-PEG4-Boc in the synthesis of a PROTAC.
The following diagram illustrates the mechanism of action of a PROTAC molecule.
References
- 1. adcreview.com [adcreview.com]
- 3. 3,4-Dibromo-Mal-PEG4-NHS ester | BroadPharm [broadpharm.com]
- 4. 3,4-Dibromo-Mal-PEG4-amide-DBCO | BroadPharm [broadpharm.com]
- 5. 3,4-Dibromo-Mal-PEG2-Boc-Amine, 1807537-43-4 | BroadPharm [broadpharm.com]
- 6. 3,4-Dibromo-Mal-PEG4-Acid | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
